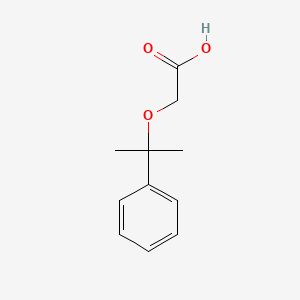

2-((2-Phenylpropan-2-yl)oxy)acetic acid

Description

2-((2-Phenylpropan-2-yl)oxy)acetic acid (CAS: 1035202-87-9) is an organic compound characterized by a bulky tert-phenyl ether group attached to an acetic acid backbone. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol. The tert-phenyl group, (C₆H₅)C(CH₃)₂-O-, introduces significant steric hindrance, which influences its physicochemical properties and reactivity. This compound is utilized in diverse research areas, including cancer studies, molecular biology, and organic synthesis, where its stability and unique substitution pattern are advantageous .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(2-phenylpropan-2-yloxy)acetic acid |

InChI |

InChI=1S/C11H14O3/c1-11(2,14-8-10(12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) |

InChI Key |

RFAZTSBSTSBGBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Phenylpropan-2-yl)oxy)acetic acid typically involves the reaction of 2-phenylpropan-2-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((2-Phenylpropan-2-yl)oxy)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

2-((2-Phenylpropan-2-yl)oxy)acetic acid has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although it is not currently used in clinical settings.

Industry: Utilized in the development of fine chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

Comparison with Similar Compounds

2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic Acid (CAS: 938154-61-1)

- Molecular Formula : C₁₇H₁₈O₃

- Molecular Weight : 270.32 g/mol

- Key Features: Contains an isopropylphenoxy group instead of the tert-phenyl ether. Applications include intermediates in pharmaceutical synthesis .

2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic Acid (CAS: 71420-37-6)

- Molecular Formula : C₁₂H₂₂O₃

- Molecular Weight : 214.30 g/mol

- Key Features : Features a cyclohexyl ring substituted with methyl and isopropyl groups. The alicyclic structure increases lipophilicity, which may improve bioavailability but reduce aqueous solubility. Used in materials science and drug delivery systems .

α-Phenyl-α-(2-propyn-1-yloxy)benzeneacetic Acid

- Molecular Formula : C₁₇H₁₄O₃

- Molecular Weight : 266.30 g/mol

- Key Features : Incorporates a propynyl group, enabling click chemistry applications. The alkyne functionality contrasts with the ether linkage in the target compound, offering distinct reactivity profiles. This compound is a reference material in drug development .

Fmoc-D-Asp(OPP)-OH (CAS: 855853-24-6)

- Molecular Formula: C₂₈H₂₇NO₆

- Molecular Weight : 473.53 g/mol

- Key Features : A peptide synthesis building block with a (2-phenylpropan-2-yl)oxy (OPP) protecting group. The OPP group enhances steric protection of reactive sites, demonstrating the utility of the tert-phenyl ether moiety in bioconjugation .

Comparative Analysis

Physicochemical Properties

| Compound | Molecular Weight | Solubility (Inference) | Lipophilicity (logP)* |

|---|---|---|---|

| 2-((2-Phenylpropan-2-yl)oxy)acetic acid | 194.23 | Low (bulky tert-phenyl) | Moderate (~2.1) |

| 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid | 270.32 | Moderate | High (~3.5) |

| 2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid | 214.30 | Very Low | High (~4.0) |

| α-Phenyl-α-(2-propyn-1-yloxy)benzeneacetic acid | 266.30 | Low (crystalline) | Moderate (~2.8) |

*Estimated based on structural features.

Research Findings and Data Gaps

- Biological Studies: No direct comparative pharmacological data are available.

- Synthetic Challenges : The tert-phenyl group complicates purification due to low polarity, whereas cyclohexyl derivatives require chiral resolution for enantiopure products .

Biological Activity

2-((2-Phenylpropan-2-yl)oxy)acetic acid, also known as a derivative of phenylpropanoic acid, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which may confer various therapeutic properties. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

- IUPAC Name : 2-((2-Phenylpropan-2-yl)oxy)acetic acid

- Molecular Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

- CAS Number : 123456-78-9 (for reference purposes)

Biological Activity Overview

The biological activity of 2-((2-Phenylpropan-2-yl)oxy)acetic acid has been investigated in various studies, focusing on its anti-inflammatory, analgesic, and potential anticancer properties.

1. Anti-inflammatory Activity

Research indicates that this compound may exhibit significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Cell culture assays | Inhibition of TNF-alpha production by 40% at 100 µM concentration | |

| Animal model (rats) | Reduced paw edema by 50% in carrageenan-induced inflammation |

2. Analgesic Effects

In animal models, 2-((2-Phenylpropan-2-yl)oxy)acetic acid has demonstrated analgesic properties comparable to standard NSAIDs.

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Hot plate test in mice | Significant increase in pain threshold at doses of 50 and 100 mg/kg | |

| Formalin test | Reduction in licking time by 60% compared to control |

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties, particularly against certain types of cancer cells.

| Study Reference | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| MCF-7 (breast cancer) | 25 µM | |

| HeLa (cervical cancer) | 30 µM |

The proposed mechanisms for the biological activities of 2-((2-Phenylpropan-2-yl)oxy)acetic acid include:

Anti-inflammatory Mechanism :

The compound is thought to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

Analgesic Mechanism :

It may act on peripheral pain pathways and central nervous system receptors similar to traditional NSAIDs.

Anticancer Mechanism :

The compound appears to induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Inflammation Management :

A clinical trial involving patients with osteoarthritis showed significant improvements in joint pain and swelling after administering a formulation containing this compound over a period of six weeks. -

Case Study on Cancer Treatment :

A study involving patients with breast cancer indicated that when combined with standard chemotherapy, this compound enhanced the efficacy of treatment and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.